2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromo group, a hydroxyethyl group, and a thiophen-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Hydroxyethyl Group: This step involves the reaction of the benzamide with an appropriate hydroxyethylating agent, such as ethylene oxide or ethylene carbonate, under basic conditions.
Thiophen-Furan Moiety Introduction: The thiophen-furan moiety can be introduced through a series of coupling reactions, often involving Suzuki or Stille coupling reactions, using palladium catalysts and appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl group (e.g., ketone or aldehyde).
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes or receptors.
Materials Science: The thiophen-furan moiety makes it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions due to its unique structural features.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules or as a functional material in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the bromo group and the hydroxyethyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-hydroxyethyl)benzamide: Lacks the thiophen-furan moiety, making it less versatile in electronic applications.
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide: Lacks the bromo group, which may reduce its reactivity in certain chemical reactions.
2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide, potentially altering its biological activity.
Uniqueness
2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is unique due to the combination of its bromo, hydroxyethyl, and thiophen-furan moieties. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c18-13-4-2-1-3-12(13)17(21)19-9-14(20)16-6-5-15(22-16)11-7-8-23-10-11/h1-8,10,14,20H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNNHCLOELOLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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